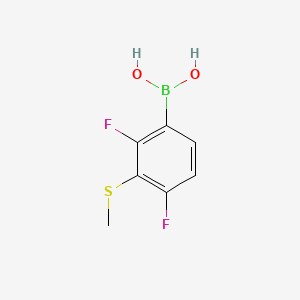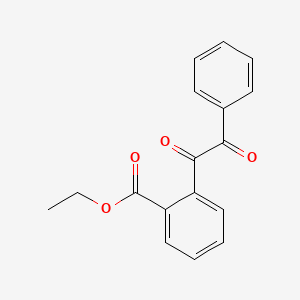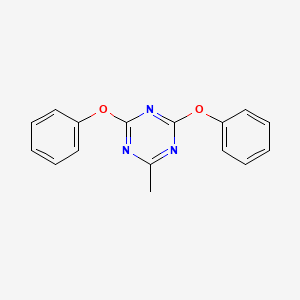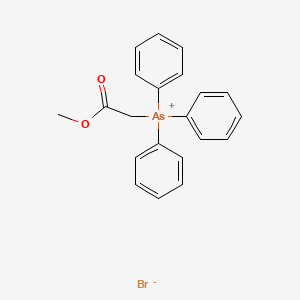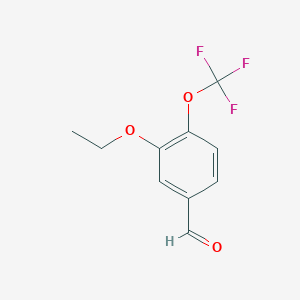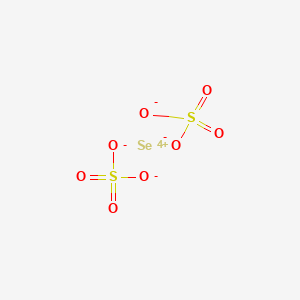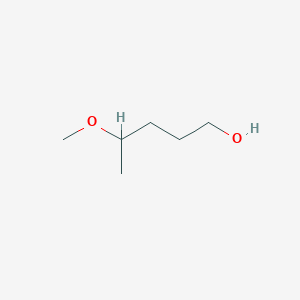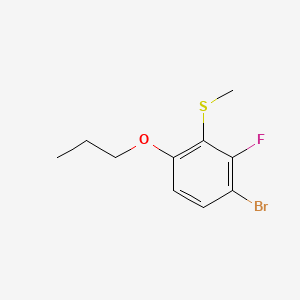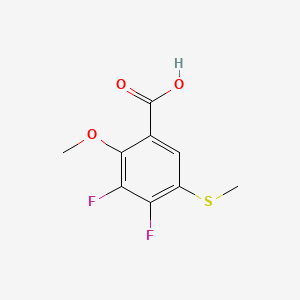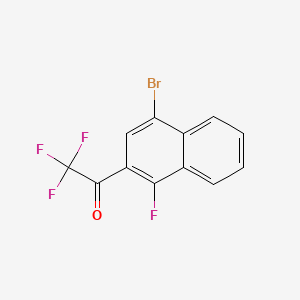
1-(4-Bromo-1-fluoronaphthalen-2-yl)-2,2,2-trifluoroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-(4-Bromo-1-fluoronaphthalen-2-yl)-2,2,2-trifluoroethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Fluorination: The addition of a fluorine atom to the brominated naphthalene.
These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity of the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
1-(4-Bromo-1-fluoronaphthalen-2-yl)-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(4-Bromo-1-fluoronaphthalen-2-yl)-2,2,2-trifluoroethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Bromo-1-fluoronaphthalen-2-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(4-Bromo-1-fluoronaphthalen-2-yl)-2,2,2-trifluoroethanone can be compared with other similar compounds, such as:
(4-Bromo-1-fluoronaphthalen-2-yl)(methyl)sulfane: This compound also contains bromine and fluorine atoms but has a methylsulfane group instead of a trifluoromethyl group.
(4-Bromo-1-fluoronaphthalen-2-yl)(phenyl)methanone: This compound has a phenyl group attached to the naphthalene ring instead of a trifluoromethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C12H5BrF4O |
|---|---|
Molekulargewicht |
321.06 g/mol |
IUPAC-Name |
1-(4-bromo-1-fluoronaphthalen-2-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C12H5BrF4O/c13-9-5-8(11(18)12(15,16)17)10(14)7-4-2-1-3-6(7)9/h1-5H |
InChI-Schlüssel |
DNECXGCSLZLABE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC(=C2F)C(=O)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


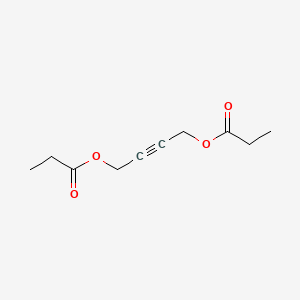

![Pyrrolo[2,3-b]indole](/img/structure/B14758588.png)
